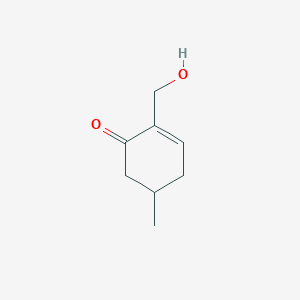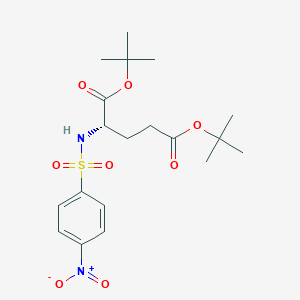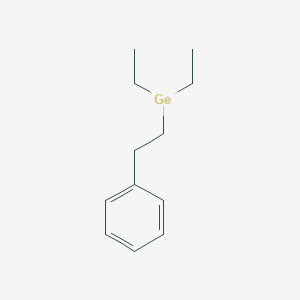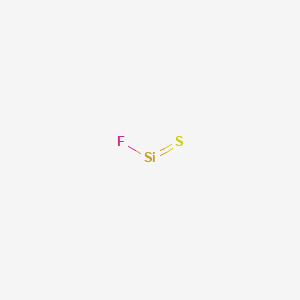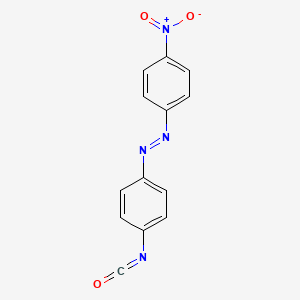
(E)-1-(4-Isocyanatophenyl)-2-(4-nitrophenyl)diazene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(4-Isocyanatophenyl)-2-(4-nitrophenyl)diazene is an organic compound that belongs to the class of diazenes Diazenes are characterized by the presence of a nitrogen-nitrogen double bond This particular compound features an isocyanate group and a nitro group attached to phenyl rings on either side of the diazene linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Isocyanatophenyl)-2-(4-nitrophenyl)diazene typically involves the following steps:
Formation of the Diazene Linkage: This can be achieved through the reaction of an appropriate hydrazine derivative with an oxidizing agent.
Introduction of the Isocyanate Group: This step involves the reaction of an amine group with phosgene or a phosgene substitute to form the isocyanate group.
Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions, typically involving the use of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration and isocyanation processes, with careful control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the potentially hazardous nature of the reagents and intermediates.
化学反应分析
Types of Reactions
(E)-1-(4-Isocyanatophenyl)-2-(4-nitrophenyl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the nitro group to an amine group, significantly altering the compound’s properties.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the isocyanate group under mild conditions.
Major Products Formed
Oxidation: Products may include various oxidized derivatives of the original compound.
Reduction: The primary product is typically the corresponding amine.
Substitution: Products include ureas or carbamates, depending on the nucleophile used.
科学研究应用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications, although specific uses would depend on further research.
作用机制
The mechanism of action of (E)-1-(4-Isocyanatophenyl)-2-(4-nitrophenyl)diazene would depend on its specific interactions with molecular targets. Generally, compounds with isocyanate groups can react with nucleophiles in biological systems, potentially modifying proteins or other biomolecules. The nitro group may also participate in redox reactions, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
(E)-1-(4-Isocyanatophenyl)-2-(4-aminophenyl)diazene: Similar structure but with an amine group instead of a nitro group.
(E)-1-(4-Isocyanatophenyl)-2-(4-methylphenyl)diazene: Similar structure but with a methyl group instead of a nitro group.
属性
CAS 编号 |
157190-96-0 |
|---|---|
分子式 |
C13H8N4O3 |
分子量 |
268.23 g/mol |
IUPAC 名称 |
(4-isocyanatophenyl)-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C13H8N4O3/c18-9-14-10-1-3-11(4-2-10)15-16-12-5-7-13(8-6-12)17(19)20/h1-8H |
InChI 键 |
YLHKYJAZLJOBPZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N=C=O)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




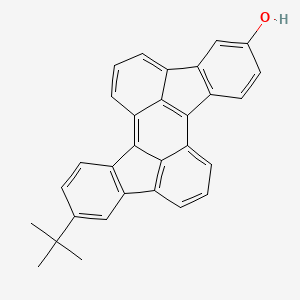

![4-[(4-Phenylcyclohexylidene)methyl]naphthalene-1-carbonitrile](/img/structure/B14259315.png)
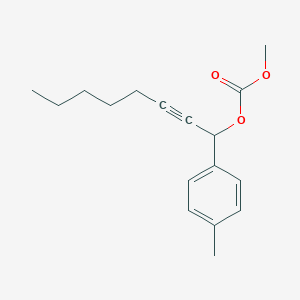

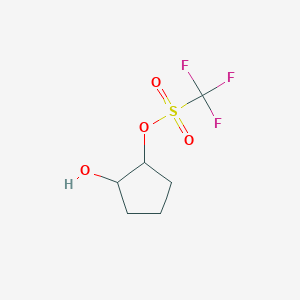
![2-[Bis(5-formylthiophen-2-yl)methylidene]-2H-1,3-dithiole-4,5-dicarbonitrile](/img/structure/B14259357.png)
![Morpholine, 4-[(2E)-2-methyl-1-oxo-2-butenyl]-](/img/structure/B14259358.png)
